molecular formula C20H31N3S2 B10865285 7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

7-Tert-butyl-2-(hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10865285
M. Wt: 377.6 g/mol
InChI Key: VXIWPMARNCWDCM-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE: is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a hexylsulfanyl group, and a tetrahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothieno Core: The synthesis begins with the construction of the benzothieno core through a cyclization reaction. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thieno ring.

    Introduction of the Tetrahydropyrimidine Ring:

    Functional Group Modifications: The final steps include the introduction of the tert-butyl and hexylsulfanyl groups through alkylation reactions. These reactions typically require the use of strong bases and alkyl halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thieno ring, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tert-butyl or hexylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the tert-butyl or hexylsulfanyl positions.

Scientific Research Applications

7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide versatility in various synthetic transformations.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE: can be compared with other similar compounds, such as:

    Benzothienopyrimidines: These compounds share the benzothienopyrimidine core but differ in their substituents. The presence of the tert-butyl and hexylsulfanyl groups in the target compound provides unique chemical and biological properties.

    Thienopyrimidines: These compounds lack the benzene ring fused to the thieno ring, resulting in different chemical reactivity and biological activity.

    Pyrimidinyl Sulfides: These compounds contain a pyrimidine ring with a sulfide group, but the absence of the benzothieno core distinguishes them from the target compound.

The uniqueness of 7-(TERT-BUTYL)-2-(HEXYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE

Properties

Molecular Formula

C20H31N3S2

Molecular Weight

377.6 g/mol

IUPAC Name

7-tert-butyl-2-hexylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H31N3S2/c1-5-6-7-8-11-24-19-22-17(21)16-14-10-9-13(20(2,3)4)12-15(14)25-18(16)23-19/h13H,5-12H2,1-4H3,(H2,21,22,23)

InChI Key

VXIWPMARNCWDCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=C2C3=C(CC(CC3)C(C)(C)C)SC2=N1)N

Origin of Product

United States

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